Chlorfenapyr

Beschreibung

This compound is a chemical compound of cyanide and a pesticide derived from a class of microbially produced compounds known as halogenated pyrroles. Its use is regulated in most areas due to its toxicity. (L596)

an experimental pour-on formulation, a new generation pyrethroid available to producers

Eigenschaften

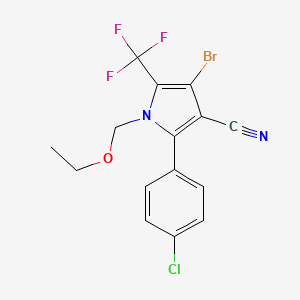

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFOCCVIPCEQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032533 | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light tan or light yellow solid; [HSDB] White solid; [MSDSonline] | |

| Record name | Chlorfenapyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone, diethyl ether, DMSO, THF, acetonitrile, alcohols. Insoluble in water, Solubities at 25 °C. [Table#7120], Solubities in water at 25 °C. [Table#7121] | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.543 g/ml tapped bulk density | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Chlorfenapyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light tan or light yellow powdered solid, White solid | |

CAS No. |

122453-73-0 | |

| Record name | Chlorfenapyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122453-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenapyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122453730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENAPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWI20P05EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-101 °C, MP: 91-92 °C | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Chlorfenapyr

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenapyr, a member of the pyrrole class of insecticides, represents a significant advancement in pest management due to its unique mode of action.[1][2] This pro-insecticide is metabolically activated within the target pest to a potent uncoupler of oxidative phosphorylation, leading to cellular energy depletion and mortality.[2] Its efficacy against pests resistant to other insecticide classes has made it a valuable tool in agriculture and public health. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in the field.

Discovery and Development

The development of this compound is a prime example of natural product-inspired agrochemical research. In the early 1980s, scientists at the American Cyanamid Company identified a series of halogenated pyrrole compounds produced by the soil bacterium Streptomyces fumanus. One such compound, dioxapyrrolomycin, exhibited broad-spectrum insecticidal activity but also high mammalian toxicity.

Through a process of structural modification, researchers aimed to improve the safety profile while retaining the desired insecticidal properties. This led to the synthesis of a family of 2-arylpyrrole analogs. Among these, compound AC 303,630, later named this compound, demonstrated a favorable balance of high insecticidal potency and reduced mammalian toxicity.[1] this compound was first commercialized in 1995 and has since been registered for use in numerous countries on a variety of agricultural crops and for public health applications.

Synthesis of this compound

The chemical synthesis of this compound, with the IUPAC name 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, involves a multi-step process. The core of the synthesis is the construction of the substituted pyrrole ring, followed by the introduction of the ethoxymethyl group on the pyrrole nitrogen. Two primary synthetic routes have been described in the literature.

Synthesis of the Key Intermediate: 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

The critical intermediate in this compound synthesis is 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.

Experimental Protocol:

-

Step 1: Synthesis of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile

-

A suspension of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (1.6 g, 0.005 mol) is prepared in acetic acid (25 mL) under a nitrogen atmosphere.

-

The mixture is heated to approximately 60°C until a clear solution is obtained.

-

A solution of bromine (0.8 mL, 0.015 mol) in acetic acid (10 mL) is added dropwise to the refluxing solution over 15 minutes.

-

The reaction mixture is refluxed for 6 hours and then stirred for an additional 18 hours at room temperature.

-

Reaction progress can be monitored by HPLC. If the conversion is incomplete, an additional portion of bromine (0.5 mL, 0.01 mol) in acetic acid (5 mL) can be added, and the mixture refluxed for another 3 hours.

-

Upon completion, the solvent is removed under reduced pressure. The resulting solid is dissolved in hot toluene (75 mL), treated with activated carbon (e.g., DARCO), and filtered.

-

The filtrate is cooled to allow for crystallization. The resulting white solid is collected by filtration, washed with hexanes, and dried in a vacuum oven at 45°C to yield the product.[3]

-

N-ethoxymethylation of the Pyrrole Intermediate

Two main routes are employed for the final N-ethoxymethylation step to produce this compound.

Route 1: Using Chloromethyl Ethyl Ether

This route involves the reaction of the pyrrole intermediate with chloromethyl ethyl ether in the presence of a base.

Experimental Protocol:

-

In a three-necked flask, 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-nitrile (35g, 0.1 mol), an ester solvent such as ethyl acetate (70g), and a base like potassium carbonate (25g, 0.18 mol) are combined.

-

The mixture is heated to 65°C with stirring.

-

Chloromethyl ethyl ether (15g) is added dropwise.

-

The reaction is monitored (e.g., by TLC or HPLC) until the starting material is consumed (typically within 60 minutes).

-

Upon completion, the reaction mixture is cooled, and water is added.

-

The organic layer is separated, and the solvent is removed.

-

The crude product is recrystallized from methanol or ethanol to yield high-purity this compound.

Route 2: Using Diethoxymethane

This route avoids the use of the carcinogenic chloromethyl ethyl ether.

Experimental Protocol:

-

In a round-bottom flask, the intermediate 4-bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile (35.2 g) is dissolved in toluene (50 mL).

-

Diethoxymethane (3.12 g) is added, and the mixture is heated to 97.0°C.

-

Phosphorus trichloride (0.8 mL) is slowly added dropwise at a constant temperature, and the reaction is refluxed for at least 30 minutes.

-

Triethylamine (1.05 mL) is then slowly added dropwise, and the reaction is continued at 97.0°C for 5 hours.

-

After the reaction is complete, the mixture is cooled to room temperature, and ice water is added.

-

The mixture is vigorously stirred and then extracted with toluene.

-

The organic phase is dried to yield a yellow solid, which is the target product this compound.

Synthesis Workflow Diagram

Mode of Action: Uncoupling of Oxidative Phosphorylation

This compound is a pro-insecticide, meaning it is converted into its biologically active form after entering the host organism.[2]

Metabolic Activation

The primary metabolic activation step is the oxidative removal of the N-ethoxymethyl group from the pyrrole nitrogen of this compound. This N-dealkylation is catalyzed by mixed-function oxidases (MFOs), specifically cytochrome P450 monooxygenases.[4][5] This reaction yields the active metabolite, CL 303268 (tralopyril).[5][6]

Mitochondrial Uncoupling

The active metabolite, CL 303268 , acts as a potent uncoupler of oxidative phosphorylation in the mitochondria. In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase. CL 303268 disrupts this process by transporting protons back across the membrane, dissipating the proton gradient. This uncouples electron transport from ATP synthesis, leading to a halt in energy production, cellular dysfunction, and ultimately, the death of the organism.

Signaling Pathway Diagram

References

- 1. A Comprehensive Review of the Current Knowledge of this compound: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. prepchem.com [prepchem.com]

- 4. This compound metabolism by mosquito P450s associated with pyrethroid resistance identifies potential activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

Metabolic Pathways of Chlorfenapyr in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenapyr, a pro-insecticide of the pyrrole class, requires metabolic activation to exert its toxic effects. In mammals, it undergoes a series of biotransformation reactions primarily mediated by the cytochrome P450 enzyme system. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems, with a focus on the core metabolic pathways. Quantitative data from toxicokinetic studies are summarized, and detailed experimental methodologies are provided. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

This compound, chemically known as 4-bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-trifluoromethyl-1H-pyrrole-3-carbonitrile, is a broad-spectrum insecticide and acaricide.[1][2] It functions as a pro-insecticide, meaning its biological activity is dependent on its metabolic conversion to an active metabolite.[2][3][4][5][6] This active metabolite, tralopyril (also known as CL 303268 ), acts as an uncoupler of oxidative phosphorylation in the mitochondria, leading to the disruption of ATP synthesis and subsequent cell death.[1][2][4] Understanding the metabolic fate of this compound in mammals is crucial for assessing its toxicological risk and for the development of potential therapeutic strategies in cases of poisoning.

Absorption, Distribution, and Excretion (ADME)

The toxicokinetics of this compound in mammals, primarily studied in rats and mice, reveal a profile of slow absorption, extensive distribution, and relatively rapid excretion, mainly through the feces.

Absorption

Following oral administration in rats, this compound is slowly absorbed from the gastrointestinal tract. The extent of absorption has been reported to be approximately 80% at a low dose (2 mg/kg bw) and 65% at a high dose (20 mg/kg bw).[1] Peak plasma concentrations of the radiolabel are typically reached between 8 and 12 hours post-administration.[1]

Distribution

Once absorbed, this compound and its metabolites are widely distributed throughout the body. Higher concentrations are found in adipose tissue, the liver, and adrenal glands compared to plasma.[1][2] Notably, the active metabolite, tralopyril, exhibits a longer half-life and broader tissue distribution than the parent compound and has been shown to cross the blood-brain barrier, which may be associated with observed neurological symptoms in poisoning cases.[3][6] In female rats, blood and tissue concentrations of radiolabeled this compound were observed to be 2- to 3-fold higher than in males.[1]

Excretion

The primary route of elimination for this compound and its metabolites is via the feces. In rats, fecal excretion accounted for 80% to 106% of the administered dose within 7 days.[1] A significant portion of the compound excreted in the feces is unchanged this compound, comprising both unabsorbed material and that which has been excreted via the bile.[1] Biliary excretion is a major pathway for the elimination of absorbed this compound. Urinary excretion is a minor route, accounting for only 5-11% of the administered dose over 7 days.[1] There is little potential for accumulation, with approximately 70% of the dose excreted within 24 hours and 90% within 48 hours.[1]

Metabolic Pathways

The biotransformation of this compound in mammals is an oxidative process predominantly catalyzed by cytochrome P450 (CYP) monooxygenases.[2][4] The metabolic pathways involve N-dealkylation, dehalogenation, hydroxylation, and conjugation.[1]

Primary Metabolic Activation: N-Dealkylation

The critical step in this compound's bioactivation is the oxidative removal of the N-ethoxymethyl group to form the highly toxic metabolite, tralopyril ( CL 303268 ).[2][4][7] This N-dealkylation reaction is mediated by the mixed-function oxidase (MFO) system, with cytochrome P450 enzymes playing a central role.[2][4]

Other Metabolic Transformations

In addition to N-dealkylation, this compound undergoes several other metabolic reactions:

-

Dehalogenation: This involves the removal of bromine (debromination) or chlorine (dechlorination) atoms from the molecule.[1][3] Both oxidative and reductive dechlorination processes have been identified.[3][6]

-

Hydroxylation: Hydroxyl groups can be added to both the phenyl and pyrrole rings of the this compound molecule.[1]

-

Conjugation: The metabolites can be conjugated with endogenous molecules to facilitate their excretion.[1]

A study in mice identified twenty metabolites in plasma, urine, and feces, which were primarily formed through dealkylation, oxidative dechlorination, and reductive dechlorination.[3][6]

Figure 1: Proposed metabolic pathway of this compound in mammals.

Quantitative Data

The following tables summarize the available quantitative data on the toxicokinetics of this compound and its active metabolite, tralopyril, in mammals.

Table 1: Toxicokinetic Parameters of this compound and Tralopyril in Mice after a Single Oral Dose [3]

| Parameter | This compound | Tralopyril |

| t1/2 (half-life) | Significantly shorter | Significantly longer |

| AUC (area under the curve) | Significantly lower | Significantly higher |

| Cmax (peak concentration) | Significantly lower | Significantly higher |

Note: The study states that the differences between this compound and tralopyril for these parameters were statistically significant (P < 0.05), but does not provide the exact numerical values in the abstract.

Table 2: Absorption and Excretion of this compound in Rats after Oral Administration [1]

| Parameter | Value |

| Oral Absorption (low dose, 2 mg/kg bw) | ~80% |

| Oral Absorption (high dose, 20 mg/kg bw) | ~65% |

| Excretion in Feces (within 7 days) | 80-106% of dose |

| Excretion in Urine (within 7 days) | 5-11% of dose |

| Excretion within 24 hours | ~70% of dose |

| Excretion within 48 hours | ~90% of dose |

| Plasma Half-life of Radiolabel | ~56 hours |

Experimental Protocols

The following sections detail the typical methodologies employed in the study of this compound metabolism in mammals.

In Vivo Metabolism Studies

-

Animal Models: Laboratory animals such as Sprague-Dawley rats and mice are commonly used.[1][3][4]

-

Dosing: this compound is typically administered orally via gavage.[1][4] Studies often utilize both radiolabeled (e.g., ¹⁴C-chlorfenapyr) and non-radiolabeled compounds to trace the fate of the molecule.[1][4] Dosing regimens may include single or repeated doses at varying concentrations.[1]

-

Extraction and Analysis: Samples undergo processing to extract this compound and its metabolites. Quantification is performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] These methods allow for the determination of toxicokinetic parameters like half-life (t₁/₂), peak concentration (Cmax), and area under the curve (AUC).[3][4]

In Vitro Metabolism Studies

-

Liver Fractions: In vitro studies often utilize subcellular fractions of the liver, such as microsomes or the S9 fraction, which are rich in metabolic enzymes like cytochrome P450s.[8][9]

-

Incubation: Radiolabeled this compound is incubated with the prepared liver fractions at a specified concentration (e.g., 10 µmol/L).[4][9]

-

Cofactors: The incubation mixture is supplemented with cofactors necessary for P450 activity, such as an NADPH-regenerating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).[4]

-

Time Course Analysis: Samples are collected at various time points to monitor the rate of this compound metabolism and the formation of its metabolites, particularly tralopyril.[4]

Figure 2: General experimental workflows for studying this compound metabolism.

Conclusion

The metabolism of this compound in mammals is a complex process initiated by cytochrome P450-mediated N-dealkylation to its active, and more toxic, metabolite tralopyril. Further biotransformation through dehalogenation, hydroxylation, and conjugation facilitates its eventual excretion, primarily in the feces. The toxicokinetic profile indicates slow absorption and extensive distribution, with the active metabolite showing a longer persistence and wider distribution than the parent compound. A thorough understanding of these metabolic pathways and the factors that influence them is essential for accurate risk assessment and the management of this compound exposure in mammalian species.

References

- 1. fao.org [fao.org]

- 2. benchchem.com [benchchem.com]

- 3. Toxicokinetics, in vivo metabolic profiling and tissue distribution of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C15H11BrClF3N2O | CID 91778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apps.who.int [apps.who.int]

A Technical Guide to the Toxicology and Ecotoxicology of Chlorfenapyr

Introduction

Chlorfenapyr is a broad-spectrum pro-insecticide and miticide belonging to the pyrrole class of compounds.[1] Developed from a microbially produced compound, it is utilized to control a wide range of agricultural pests, including those resistant to carbamate, organophosphate, and pyrethroid insecticides.[2] Its biological activity is dependent on its metabolic activation within the target organism to a more toxic form.[3][4] This unique mechanism of action, which disrupts cellular energy production, necessitates a thorough understanding of its toxicological profile in non-target organisms and its overall environmental impact.[5] This technical guide provides a comprehensive overview of the toxicology and ecotoxicology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and processes for researchers and drug development professionals.

Mechanism of Action

This compound itself is a pro-insecticide and must undergo metabolic activation to exert its toxic effects.[1] In the target organism, mixed-function oxidases, a type of cytochrome P450 enzyme, catalyze the oxidative removal of the N-ethoxymethyl group.[1][2][4] This biotransformation yields the active metabolite, known as CL 303268 or tralopyril, which is significantly more toxic than the parent compound.[6][7]

The active metabolite, tralopyril, functions as a potent uncoupler of oxidative phosphorylation within the mitochondria.[1][8][9] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP).[2][9] By dissipating this gradient, tralopyril inhibits the conversion of adenosine diphosphate (ADP) to ATP, effectively halting cellular energy production.[3][6] This disruption leads to cellular dysfunction, ultimately resulting in cell death and the mortality of the organism.[1][3]

Mammalian Toxicology

This compound exhibits moderate acute toxicity via the oral route and low toxicity via the dermal route.[10] The primary target organ for toxicity is the central nervous system, with chronic administration inducing neurohistological changes in rats and mice.[8][10]

Data Presentation

Table 1: Acute Toxicity of this compound in Mammalian Species

| Endpoint | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD₅₀ | Rat | Oral | 441 mg/kg bw | [6][7][11][12] |

| LD₅₀ | Mouse | Oral | 45 mg/kg bw | [7][11] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg bw | [6][11] |

| LC₅₀ | Rat | Inhalation | 0.83 mg/L (4-hour) |[11] |

Table 2: Sub-chronic and Chronic Toxicity of this compound

| Study Type | Species | NOAEL | Key Effects at LOAEL | Reference |

|---|---|---|---|---|

| 18-Month Dietary | Mouse | 2.8 mg/kg bw/day (20 ppm) | Decreased feed consumption and body weight gain. | [11] |

| 24-Month Dietary | Rat | 2.9 mg/kg bw/day (60 ppm) | Reduced body weight gain, increased liver weight. | [11] |

| Carcinogenicity | Rat & Mouse | - | No evidence of carcinogenicity. | [11] |

| Acute Neurotoxicity | Rat | 45 mg/kg bw | Clinical signs of toxicity (lethargy). |[11] |

Table 3: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL | Key Effects at LOAEL | Reference |

|---|---|---|---|---|

| Two-Generation Reproduction (Parental) | Rat | 5 mg/kg bw/day (60 ppm) | Decreased body weight and body weight gain. | [11][13] |

| Two-Generation Reproduction (Fertility) | Rat | 44 mg/kg bw/day (600 ppm) | No effects observed up to the highest dose tested. | [11][13] |

| Developmental (Maternal) | Rat | 25 mg/kg/day | Reduced body weight gain and feed/water consumption. | [13] |

| Developmental (Fetal) | Rat | 225 mg/kg/day | No developmental toxicity observed up to the highest dose. | [11][13] |

| Developmental (Maternal) | Rabbit | 5 mg/kg bw/day | Decreased body weight gain. | [11] |

| Developmental (Fetal) | Rabbit | 30 mg/kg bw/day | No developmental toxicity observed up to the highest dose. | [11] |

| Developmental Neurotoxicity (Offspring) | Rat | 10 mg/kg bw/day | Increased incidence of multifocal vacuolation of brain white matter. |[11] |

Table 4: Acute Toxicity of Major Metabolite

| Compound | Species | Route | LD₅₀ | Reference |

|---|

| Tralopyril ( CL 303268 ) | Rat | Oral | 27 - 28.7 mg/kg bw |[7][11][14] |

Ecotoxicology

This compound poses a significant risk to non-target organisms, particularly birds and aquatic species, to which it is highly toxic.[15][16][17] Its environmental persistence and potential for bioaccumulation are also key concerns in its ecotoxicological profile.

Data Presentation

Table 5: Avian Toxicology of this compound

| Endpoint | Species | Value | Classification | Reference |

|---|---|---|---|---|

| Acute Oral LD₅₀ | Bobwhite Quail (Colinus virginianus) | 34 mg/kg | Highly Toxic | [16] |

| Acute Oral LD₅₀ | Mallard Duck (Anas platyrhynchos) | 8.3 - 10 mg/kg | Very Highly Toxic | [16][17] |

| Acute Oral LD₅₀ | Red-winged Blackbird (Agelaius phoeniceus) | 2.2 mg/kg | Very Highly Toxic | [16] |

| Chronic NOAEC | Mallard Duck (Anas platyrhynchos) | 0.5 mg/kg-diet | Reproductive effects at low concentrations. |[16] |

Table 6: Aquatic Ecotoxicology of this compound

| Endpoint | Species | Value (96-hour) | Classification | Reference |

|---|---|---|---|---|

| LC₅₀ | Rainbow Trout (Oncorhynchus mykiss) | 7.4 µg/L | Very Highly Toxic | [17] |

| LC₅₀ | Zebrafish (Danio rerio) | 15 µg/L | Very Highly Toxic | [17] |

| LC₅₀ | Japanese Carp (Cyprinus carpio) | 0.5 µg/L | Very Highly Toxic |[17] |

Table 7: Toxicity to Non-Target Terrestrial Invertebrates

| Endpoint | Species | Value | Classification | Reference |

|---|---|---|---|---|

| Acute Contact LD₅₀ | Honeybee (Apis mellifera) | 0.2 µ g/bee | Highly Toxic | [17] |

| LC₅₀ | Earthworm (Eisenia fetida) | 22 mg/kg | Moderately Toxic |[17] |

Table 8: Environmental Fate and Bioaccumulation

| Parameter | Matrix | Value | Persistence/Potential | Reference |

|---|---|---|---|---|

| Half-life (DT₅₀) | Soil (Aerobic, Field) | 157 - 418 days | Persistent | [11] |

| Half-life (DT₅₀) | Soil (Aerobic, Lab) | 241 - >1000 days | Very Persistent | [11] |

| Half-life | Water | ~0.8 years | Persistent | [9] |

| Half-life | Sediment | ~1.1 years | Persistent | [9] |

| Log Kₒw | - | 4.83 | Moderate Bioaccumulation Potential | [14] |

| Bioaccumulation Factor (BCF) | Zebrafish | 864.6 - 1321.9 | High Bioaccumulation |[17][18] |

Experimental Protocols

Toxicological and ecotoxicological studies for chemical registration typically follow internationally accepted methodologies, such as the OECD Guidelines for the Testing of Chemicals, to ensure data consistency and reliability.[19][20]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)

This method is used to determine the acute oral LD₅₀ while minimizing the number of animals used.[21]

-

Test System: Young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is kept constant by adjusting the concentration of the dosing preparation.

-

Sighting Study: A preliminary study may be conducted with single animals dosed sequentially at fixed intervals to identify a dose range for the main study.

-

Main Study (Up-and-Down Dosing):

-

A single animal is dosed at the best estimate of the LD₅₀.

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.75).

-

If the animal dies, the next animal is dosed at a lower level.

-

This process continues, reversing the direction of dosing based on the outcome for each animal.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, autonomic activity), and body weight changes for up to 14 days.

-

Termination and Analysis: All animals are subjected to gross necropsy. The LD₅₀ is calculated from the results using the method of maximum likelihood. The stopping criterion for the test is typically when three out of five consecutive animals have had their dose reversed.

Protocol: Combined Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 453)

This long-term study evaluates both non-neoplastic toxicity and potential carcinogenicity.[22]

-

Test System: Typically rodents (rats and mice), with groups of at least 50 animals of each sex per dose level for the carcinogenicity phase.

-

Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should elicit signs of minimal toxicity without significantly altering lifespan (Maximum Tolerated Dose, MTD). Lower doses are set as fractions of the high dose.

-

Observations:

-

In-life: Daily clinical observations, detailed physical examinations weekly, body weight and food/water consumption measurements weekly for the first 13 weeks and monthly thereafter.

-

Hematology & Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis.

-

-

Termination and Analysis:

-

All animals, including those that die or are euthanized, undergo a full gross necropsy.

-

Organs are weighed, and a comprehensive list of tissues from all animals is preserved for histopathological examination.

-

Statistical analysis is performed on tumor incidence, mortality, body weight, and clinical pathology data to determine the No-Observed-Adverse-Effect Level (NOAEL) and assess carcinogenicity.

-

Environmental Risk Assessment Framework

The environmental risk of a pesticide like this compound is determined by comparing its predicted environmental concentration (PEC) with the concentration at which no adverse effects are expected (Predicted No-Effect Concentration, PNEC).

-

Exposure Assessment: This involves evaluating the pesticide's environmental fate—how it moves and persists in soil, water, and air—to estimate the concentrations non-target organisms will be exposed to (PEC).[11]

-

Effects Assessment: This uses data from ecotoxicology studies (e.g., LC₅₀, NOEC) to determine the concentration below which harmful effects are unlikely to occur (PNEC).

-

Risk Characterization: The PEC is divided by the PNEC. A risk quotient (PEC/PNEC) greater than 1 indicates a potential risk to the environment, which may trigger risk mitigation measures.

Conclusion

This compound is a moderately toxic compound to mammals via acute oral exposure but demonstrates significant reproductive and neurotoxic potential upon repeated exposure. Its active metabolite, tralopyril, is a potent disruptor of mitochondrial energy production. From an ecotoxicological perspective, this compound poses a high risk due to its very high toxicity to avian and aquatic organisms, combined with its environmental persistence and potential for bioaccumulation. A comprehensive understanding of these toxicological endpoints is critical for conducting accurate risk assessments and establishing safe use guidelines to protect human health and the environment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. benchchem.com [benchchem.com]

- 5. News - this compound Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]

- 6. This compound poisoning: mechanisms, clinical presentations, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Fatal Case of this compound Poisoning and the Therapeutic Implications of Serum this compound and Tralopyril Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. mdpi.com [mdpi.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. fao.org [fao.org]

- 12. mdpi.com [mdpi.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 15. This compound (Ref: MK 242) [sitem.herts.ac.uk]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. A Comprehensive Review of the Current Knowledge of this compound: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioaccumulation, Metabolism and the Toxic Effects of this compound in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 20. oecd.org [oecd.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. wisnerbaum.com [wisnerbaum.com]

Sublethal Effects of Chlorfenapyr on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenapyr, a broad-spectrum pro-insecticide from the pyrrole class, is widely utilized in agriculture and public health for its efficacy against a range of pests.[1] Its unique mode of action involves the metabolic conversion to an active compound, tralopyril, which uncouples oxidative phosphorylation in mitochondria, leading to a disruption of ATP synthesis and subsequent cell death.[1][2] While effective, the application of this compound can lead to sublethal exposure in non-target organisms, resulting in a cascade of physiological and behavioral alterations that may have significant ecological consequences. This technical guide provides a comprehensive overview of the documented sublethal effects of this compound on various non-target organisms, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Mechanism of Action: Disruption of Cellular Respiration

This compound itself is not toxic but is converted to its active metabolite, tralopyril, by mixed-function oxidases within the organism.[3] Tralopyril acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation inhibits the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and eventual death.[2][3] This non-neurotoxic mechanism is a key feature of this compound.[1]

Caption: Mechanism of action of this compound.

Sublethal Effects on Aquatic Organisms

This compound and its residues can enter aquatic ecosystems, posing a risk to a variety of non-target organisms.[4]

Fish

African Catfish (Clarias gariepinus)

Sublethal exposure of Clarias gariepinus to this compound has been shown to induce significant alterations in biochemical and hematological parameters.

Table 1: Sublethal Effects of this compound on Clarias gariepinus

| Parameter | Effect | Concentration | Duration | Reference |

| Hepatic Enzymes | ||||

| Aspartate aminotransferase (AST) | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [5][6] |

| Alanine aminotransferase (ALT) | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [5][6] |

| Alkaline phosphatase (ALP) | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [5][6] |

| Serum Lipids | ||||

| Total Cholesterol | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [5] |

| Low-density lipoprotein (LDL) | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [5] |

| High-density lipoprotein (HDL) | Significant Decrease | 5, 7, 9, 11, 15 mg/L | 96 hours | [5] |

| Triacylglycerides | Significant Decrease | 5, 7, 9, 11, 15 mg/L | 96 hours | [5] |

| Hematology | ||||

| White Blood Cell (WBC) Count | Significant Decrease | 5, 7, 9, 11, 15 mg/L | 96 hours | [7] |

| Red Blood Cell (RBC) Count | Significant Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [7] |

| Hemoglobin (HGB) | Dose-dependent Increase | 5, 7, 9, 11, 15 mg/L | 96 hours | [7] |

| Platelets (PLT) | Decrease with increasing concentration | 5, 7, 9, 11, 15 mg/L | 96 hours | [7] |

Zebrafish (Danio rerio)

Studies on zebrafish have highlighted the bioaccumulation potential of this compound and its subsequent toxic effects.

Table 2: Sublethal Effects of this compound on Danio rerio

| Parameter | Effect | Concentration | Duration | Reference |

| Bioaccumulation | ||||

| Bioaccumulation Factor (BCF) | 864.6 | 1.0 µg/L | 21 days | [8] |

| Bioaccumulation Factor (BCF) | 1321.9 | 10 µg/L | 21 days | [8] |

| Biochemical Effects | ||||

| Oxidative Damage in Liver | Induced | 1.0 and 10 µg/L | 21 days | [8] |

| Apoptosis in Liver | Induced | 1.0 and 10 µg/L | 21 days | [8] |

| Immune Disorders in Liver | Induced | 1.0 and 10 µg/L | 21 days | [8] |

| Endogenous Metabolite Levels | Altered in liver and brain | 1.0 and 10 µg/L | 21 days | [8] |

Experimental Protocol: Acute Toxicity Testing in Fish

The following provides a generalized experimental protocol for assessing the acute sublethal effects of this compound in fish, based on methodologies reported in the literature.[5][6][7]

Caption: Workflow for acute sublethal toxicity testing in fish.

-

Test Organism: Juvenile fish (e.g., Clarias gariepinus) are acclimatized to laboratory conditions for a specified period.

-

Exposure: Fish are exposed to a range of sublethal concentrations of this compound, typically determined from a preliminary lethal concentration (LC50) test, along with a control group in a static or semi-static system.

-

Duration: The exposure period is typically 96 hours for acute studies.

-

Sample Collection: At the end of the exposure period, blood samples are collected for hematological and serum biochemical analysis. Organs such as the liver are dissected for enzymatic assays.

-

Analysis:

-

Hematology: Standard methods are used to determine parameters like red and white blood cell counts, hemoglobin, and platelet counts.

-

Biochemistry: Spectrophotometric assays are commonly used to measure the activity of liver enzymes (AST, ALT, ALP) and the levels of serum lipids.

-

Sublethal Effects on Terrestrial Invertebrates

The impact of sublethal this compound exposure has been extensively studied in various insect species, revealing effects on development, reproduction, and enzymatic activity.

Insects

Fall Armyworm (Spodoptera frugiperda)

Sublethal concentrations of this compound have been shown to have transgenerational effects on the fall armyworm.

Table 3: Sublethal and Transgenerational Effects of this compound on Spodoptera frugiperda

| Generation | Parameter | Effect | Concentration | Reference |

| F0 | Larval Stage Duration | Extended | LC10, LC20 | [9] |

| F0 | Pre-oviposition Period | Extended | LC10, LC20 | [9] |

| F0 | Larval Body Weight | Reduced | LC10, LC20 | [9] |

| F0 | Pupation and Eclosion Rate | Reduced | LC10, LC20 | [9] |

| F0 | Mating Rate and Fecundity | Decreased | LC10, LC20 | [9] |

| F0 | Egg Hatching Rate | Decreased | LC10, LC20 | [9] |

| F0 | Detoxification Enzymes (CarEs, P450s, GSTs) | Elevated activity (12-24h exposure) | LC10, LC20 | [9] |

| F1 | Larval Stage Duration | Extended | LC10, LC20 | [9] |

| F1 | Pre-oviposition Period | Extended | LC10, LC20 | [9] |

| F1 | Larval Body Weight | Reduced | LC10, LC20 | [9] |

| F1 | Pupation and Eclosion Rate | Reduced | LC10, LC20 | [9] |

| F1 | Intrinsic Rate of Increase (r) | Adversely affected | LC20 | [9] |

| F1 | Finite Rate of Increase (λ) | Adversely affected | LC20 | [9] |

| F1 | Net Reproductive Rate (R0) | Adversely affected | LC20 | [9] |

Papaya Mealybug (Paracoccus marginatus)

Transgenerational effects have also been observed in the papaya mealybug following sublethal exposure to this compound.

Table 4: Sublethal and Transgenerational Effects of this compound on Paracoccus marginatus

| Generation | Parameter | Effect | Concentration | Reference |

| F0 | 2nd-instar Nymph Duration | Significantly prolonged | LC30 | [10] |

| F0 | Ratio of Female Adults to Total Individuals | Significantly decreased | LC30 | [10] |

| F0 | Fecundity | Effectively increased | LC30 | [2] |

| F1 | Egg and 1st/2nd-instar Nymph Duration | Significant increase | LC30 | [10] |

| F1 | 3rd-instar Nymph and Adult Longevity | Significantly decreased | LC30 | [10] |

| F1 | Intrinsic Rate of Increase (r) | Significantly decreased | LC30 | [2][10] |

| F1 | Finite Rate of Increase (λ) | Significantly decreased | LC30 | [10] |

| F1 | Net Reproductive Rate (R0) | Significantly decreased | LC30 | [2][10] |

| - | Enzyme Activity | |||

| - | Superoxide Dismutase (SOD) | Significantly activated | LC30 | [2][10][11] |

| - | Catalase (CAT) | Significantly decreased/inhibited | LC30 | [2][10][11] |

| - | Peroxidase (POD) | Significantly decreased/inhibited | LC30 | [2][10][11] |

Two-spotted Spider Mite (Tetranychus urticae)

Sublethal concentrations of this compound have been found to suppress the population growth of Tetranychus urticae.

Table 5: Sublethal Effects of this compound on Tetranychus urticae

| Parameter | Effect | Concentration | Reference |

| Fecundity | Significantly suppressed | LC10, LC20, LC30 | [12] |

| Adult Longevity (Female and Male) | Significantly suppressed | LC10, LC20, LC30 | [12] |

| Intrinsic Rate of Increase (r) | Significantly suppressed | LC10, LC20, LC30 | [12] |

| Net Reproductive Rate (R0) | Decreased | LC30 | [12] |

| Oviposition Period | Significantly decreased | LC20, LC30 | [12] |

Other Insects

-

Bradysia odoriphaga : Sublethal concentrations of this compound were found to affect oviposition, population development, and the activities of digestion and detoxification enzymes.[13] Lower concentrations (LC1 and LC20) increased fecundity, while a higher sublethal dose (LC50) reduced population parameters.[13]

-

Musca domestica : A sublethal concentration of this compound (0.015%) led to a statistically significant decrease in carboxylesterase (CarE) activity in females.[14]

-

Honeybees (Apis mellifera) : this compound is classified as having low toxicity to honeybees in some studies, with a higher LD50 compared to insecticides like fipronil.[15] However, sublethal effects on behavior are a concern, as with many pesticides.[16][17]

Experimental Protocol: Insect Life Table Studies

Life table studies are crucial for understanding the sublethal and transgenerational effects of pesticides on insect populations. The following is a generalized protocol.

References

- 1. News - this compound Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]

- 2. mdpi.com [mdpi.com]

- 3. Attractive targeted sugar bait: the pyrrole insecticide this compound and the anti-malarial pharmaceutical artemether–lumefantrine arrest Plasmodium falciparum development inside wild pyrethroid-resistant Anopheles gambiae s.s. mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of the Current Knowledge of this compound: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioaccumulation, Metabolism and the Toxic Effects of this compound in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sublethal and transgenerational effects of this compound on physiological and developmental traits of Spodoptera frugiperda - Entomologia Generalis Volume 44 Number 5 — Schweizerbart science publishers [schweizerbart.de]

- 10. Sublethal and Transgenerational Toxicities of this compound on Biological Traits and Enzyme Activities of Paracoccus marginatus (Hemiptera: Pseudococcidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sublethal and Transgenerational Toxicities of this compound on Biological Traits and Enzyme Activities of Paracoccus marginatus (Hemiptera: Pseudococcidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sublethal effects of this compound on the life table parameters, nutritional physiology and enzymatic properties of Bradysia odoriphaga (Diptera: Sciaridae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of Insecticides at Sublethal Concentrations on the Enzyme Activities in Adult Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. scispace.com [scispace.com]

The History and Bioactivation of Chlorfenapyr: A Pro-Insecticide's Journey from Discovery to Action

Introduction

Chlorfenapyr is a broad-spectrum insecticide and acaricide from the pyrrole class of chemicals, distinguished by its novel mode of action.[1][2] Unlike traditional neurotoxic insecticides, this compound functions as a pro-insecticide, meaning it is not inherently toxic upon application.[1][3][4] Its biological activity is contingent upon metabolic activation within the target pest to its toxic form.[1][5] This unique mechanism, which targets cellular energy production, makes this compound a critical tool for managing insect populations that have developed resistance to other insecticide classes like pyrethroids, organophosphates, and carbamates.[1] This technical guide provides an in-depth exploration of the history, discovery, and the biochemical journey of this compound from a benign precursor to a potent mitochondrial uncoupler.

History and Discovery

The development of this compound is a prime example of creating novel insecticides through the modification of natural products.[2][6] The journey began in the late 1980s when scientists at American Cyanamid were studying metabolites from the soil bacterium Streptomyces fumanus.[3][7] They isolated a natural compound called dioxapyrrolomycin, which exhibited significant insecticidal properties but also high mammalian toxicity.[7]

Through systematic chemical modification of the parent pyrrole structure, researchers aimed to enhance environmental stability and reduce non-target toxicity. This led to the synthesis of a family of 2-arylpyrrole analogs. Among these, the compound later named this compound (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) showed a potent insecticidal effect with an improved safety profile.[2][7]

This compound was first commercialized in 1995 and has since been registered in numerous countries for use in agriculture and pest control.[7] Its registration in the United States faced initial challenges; the Environmental Protection Agency (EPA) initially denied registration for use on cotton in 2000 due to concerns about avian toxicity.[3] However, it was approved in 2001 for non-food use in greenhouses, and by 2005, tolerances for its residues on food commodities were established.[3]

The Pro-Insecticide Concept: Metabolic Activation

This compound's efficacy is rooted in its identity as a pro-insecticide. The parent compound itself is relatively inactive.[1][4] Upon absorption or ingestion by an insect, it must undergo a biochemical transformation to become lethal. This bioactivation is a critical two-step process that ensures the toxic compound is generated primarily within the target organism.

The primary metabolic reaction is the oxidative removal of the N-ethoxymethyl group from the pyrrole nitrogen.[1][5][8][9][10] This N-dealkylation is catalyzed by the mixed-function oxidase (MFO) system, specifically by cytochrome P450 monooxygenases (P450s), which are enzymes crucial for metabolizing foreign compounds.[1][5] This conversion yields the active metabolite, known as CL 303268 or tralopyril.[1][5][9][10] The selective toxicity of this compound between insects and mammals is partly influenced by differences in the rates and pathways of this metabolic activation and subsequent detoxification.[1]

Caption: Metabolic activation of this compound to its toxic form, CL 303268 .

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The active metabolite, CL 303268 , targets the mitochondria, which are the primary sites of cellular energy production.[1] Specifically, CL 303268 acts as an uncoupler of oxidative phosphorylation.[1][3][5][8]

In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient, or proton-motive force, which drives the synthesis of adenosine triphosphate (ATP) by the enzyme ATP synthase.[1]

CL 303268 is a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[11] This action dissipates the proton gradient, effectively "uncoupling" electron transport from ATP synthesis.[1][8][12] The energy generated by the ETC is lost as heat instead of being used to produce ATP. The resulting disruption of ATP supply leads to cellular dysfunction, cell death, and ultimately, the death of the organism.[4][5][8][9]

Caption: Mechanism of mitochondrial uncoupling by the active metabolite of this compound.

Quantitative Data Summary

The pro-insecticide nature of this compound results in differential toxicity between the parent compound and its active metabolite. This is evident in mammalian toxicity studies and in its efficacy against target pests.

Table 1: Mammalian Toxicity of this compound and Metabolites

| Compound | Species | Route | LD50 Value | Reference |

| This compound | Rat | Oral | 441 mg/kg bw | [13] |

| This compound | Mouse | Oral | 45 mg/kg bw | [13] |

| This compound | Rabbit | Dermal | >2000 mg/kg bw | [13] |

| CL 303268 | Rat | Oral | 27 mg/kg bw | [13] |

| CL 322250 | Rat | Oral | 2500 mg/kg bw | [13] |

| CL 325195 | Rat | Oral | 776 mg/kg bw | [13] |

Table 2: Insecticidal Efficacy of this compound

| Target Pest | Bioassay Type | Metric | Value | Reference |

| Anopheles stephensi | Residual Spray | >80% Mortality | Up to 34 weeks at 400 mg/m² | [9] |

| Anopheles culicifacies | Residual Spray | >80% Mortality | Up to 24 weeks at 400 mg/m² | [9] |

| Anopheles gambiae s.l. (wild) | Bottle Bioassay | LC95 (72h) | 67.9 µ g/bottle | [14] |

| Pyrethroid-resistant Aedes aegypti | Indoor Residual Spray | >90% Mortality (7d) | Up to 7 months |

Table 3: Kinetics of this compound Activation by Mosquito P450 Enzymes

| Enzyme | Mosquito Species | Kcat/KM (μM⁻¹ min⁻¹) | Reference |

| CYP9K1 | Anopheles gambiae | 0.66 | [15] |

| CYP6P3 | Anopheles gambiae | 0.1 | [15][16] |

| CYP9J32 | Aedes aegypti | 0.1 | [15][16] |

| CYP9J5 | Anopheles gambiae | 0.03 | [15][16] |

Key Experimental Protocols

The elucidation of this compound's pro-insecticide nature and mechanism of action relies on several key experimental methodologies.

Protocol 1: In Vitro Metabolism Assay for P450 Activation

This protocol is used to quantify the conversion of this compound to tralopyril by specific P450 enzymes.

-

System Preparation : Recombinant P450 enzymes are expressed in E. coli or insect cell lines and purified.

-

Reaction Mixture : A reaction mixture is prepared in a potassium phosphate buffer (pH 7.4) containing the P450 enzyme (e.g., 0.1 µM), cytochrome P450 reductase, and cytochrome b5.

-

Initiation : The reaction is initiated by adding this compound (at varying concentrations, e.g., 1 µM to 50 µM) and an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

-

Incubation : The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time. Control reactions are run without the NADPH-regenerating system.

-

Termination & Extraction : The reaction is stopped by adding a solvent like acetonitrile. The mixture is centrifuged to pellet the protein.

-

Analysis : The supernatant is analyzed by reverse-phase high-pressure liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify this compound and the newly formed tralopyril ( CL 303268 ).[15]

-

Kinetics Calculation : The rate of tralopyril formation is measured at different this compound concentrations to determine kinetic parameters like KM and kcat.

Protocol 2: Mitochondrial Respiration Assay for Uncoupling

This assay directly measures the effect of the active metabolite on mitochondrial function.

-

Mitochondria Isolation : Mitochondria are isolated from a relevant tissue source (e.g., rat liver, insect flight muscle) by differential centrifugation.

-

Respirometry : Oxygen consumption is measured using a high-resolution respirometer or a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.

-

Assay Buffer : Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate, malate, succinate).

-

State 3 and State 4 Respiration :

-

ADP is added to stimulate ATP synthesis, inducing "State 3" respiration (rapid oxygen consumption).

-

Once the ADP is consumed, respiration slows to "State 4" (resting state).

-

-

Uncoupler Addition : The test compound ( CL 303268 ) is added to the chamber. An uncoupler will cause a rapid increase in oxygen consumption in the absence of ADP, as the ETC works maximally to maintain the proton gradient that is continuously being dissipated by the uncoupler.[17]

-

Data Analysis : The rate of oxygen consumption is recorded and compared across different states and after the addition of the uncoupler to confirm its activity.

Protocol 3: WHO Bottle Bioassay for Insecticide Susceptibility

This protocol is a standard method for assessing insecticide resistance in mosquito populations.

-

Bottle Coating : Glass bottles (250 ml) are coated on the inside with a solution of the insecticide (this compound) in acetone. The acetone is evaporated, leaving a uniform layer of insecticide residue. A range of concentrations (e.g., 12.5 to 200 µ g/bottle ) are prepared.[14][18]

-

Mosquito Collection : Adult female mosquitoes (3-5 days old, non-blood-fed) are collected.[19]

-

Exposure : Approximately 20-25 mosquitoes are introduced into each coated bottle.[19]

-

Observation : Mosquitoes are exposed for a fixed time (e.g., 60 minutes).[14]

-

Holding Period : After exposure, mosquitoes are transferred to clean holding cups with access to a sugar solution.

-

Mortality Recording : Mortality is recorded at set intervals, typically 24, 48, and 72 hours post-exposure, as the toxic effect of this compound can be delayed.[14][18]

-

Data Analysis : Mortality rates are calculated and can be used to determine discriminating concentrations (the concentration that kills a high percentage of susceptible individuals).

References

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review of the Current Knowledge of this compound: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. News - this compound Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]

- 5. benchchem.com [benchchem.com]

- 6. A Comprehensive Review of the Current Knowledge of this compound: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mediabros.store [mediabros.store]

- 8. fao.org [fao.org]

- 9. This compound: a new insecticide with novel mode of action can control pyrethroid resistant malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fao.org [fao.org]

- 14. Determination of the discriminating concentration of this compound (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Determination of the discriminating concentration of this compound (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. innovationtoimpact.org [innovationtoimpact.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Chlorfenapyr in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of chlorfenapyr, a widely used pesticide, in soil matrices. The protocols described herein are based on established and validated analytical techniques, primarily focusing on chromatographic methods coupled with various detectors.

Introduction

This compound is a pro-insecticide that, upon activation within the target pest, disrupts ATP production.[1] Its persistence in soil environments necessitates reliable and sensitive analytical methods for monitoring its residues to assess environmental fate and ensure food safety. The complex nature of soil matrices presents analytical challenges, requiring robust sample preparation techniques to minimize interference and ensure accurate quantification.

Principle of Analytical Methods

The determination of this compound in soil typically involves a two-step process: extraction of the analyte from the soil matrix followed by instrumental analysis. The choice of method depends on the desired sensitivity, selectivity, and available instrumentation.

-

Sample Extraction and Cleanup: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted technique for extracting pesticide residues from various matrices, including soil.[2][3][4] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to partition the analyte into the organic phase.[2][5] A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, removing interfering matrix components like organic acids, fatty acids, and sugars.[2][4]

-

Instrumental Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or tandem mass spectrometry (MS/MS) is a common technique for this compound analysis.[6][7][8] LC-MS/MS offers high selectivity and sensitivity, making it suitable for detecting trace levels of the pesticide.[2][8]

-

Gas Chromatography (GC): GC combined with an electron capture detector (ECD) or mass spectrometry (MS/MS) is another powerful tool for this compound determination.[1][9] GC-MS/MS provides excellent chromatographic separation and compound identification capabilities.[9]

-

Experimental Protocols

Protocol 1: Analysis of this compound in Soil using a Modified QuEChERS Method and LC-MS/MS

This protocol details a robust and sensitive method for the quantitative analysis of this compound in soil matrices using a modified QuEChERS extraction procedure followed by LC-MS/MS analysis.[2]

1. Apparatus and Reagents

-

High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Homogenizer or blender

-

Centrifuge capable of ≥4000 rpm

-

Vortex mixer

-

50 mL and 2 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

-

Analytical balance

-

This compound analytical standard (≥98% purity)

-

This compound-d7 (internal standard, optional but recommended for high accuracy)[2]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

2. Sample Preparation (Modified QuEChERS)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of water, then vortex and let it stand for 30 minutes to hydrate.[2][5]

-

If using an internal standard, spike the sample with a known concentration of this compound-d7 solution.[2]

-

Add 10 mL of 1% formic acid in acetonitrile to the tube.[2]

-

Cap the tube and shake it vigorously for 1 minute.[2]

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2]

-

Immediately cap and shake vigorously for 1 minute.[2]

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.[2]

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent for d-SPE cleanup.[2]

-

Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed for 2 minutes.[2]

-

Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.[2]

3. Instrumental Analysis (LC-MS/MS)

-

LC Column: A C18 column is typically used.[10]

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is common.[11][12]

-

Flow Rate: Typically around 0.3-1.0 mL/min.[10]

-

Injection Volume: 1-10 µL.[10]

-

MS Detection: Electrospray ionization (ESI) in negative or positive ion mode, with multiple reaction monitoring (MRM) for quantification.[10]

Protocol 2: Analysis of this compound in Soil using GC-MS/MS

This protocol outlines a method for the determination of this compound in soil using gas chromatography-tandem mass spectrometry.

1. Apparatus and Reagents

-

Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

-

Extraction and cleanup materials as listed in Protocol 1 (QuEChERS is also applicable here).

-

Solvents suitable for GC analysis (e.g., hexane, ethyl acetate).

2. Sample Preparation The sample preparation can follow the modified QuEChERS protocol as described above. After the d-SPE cleanup, the final extract is typically solvent-exchanged into a solvent compatible with GC analysis, such as hexane or isooctane.

3. Instrumental Analysis (GC-MS/MS)

-

GC Column: A capillary column such as a TG-5MS is suitable.[10]

-

Injector Temperature: Typically around 280 °C in splitless mode.[10]

-

Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C.[10]

-

Carrier Gas: Helium or Nitrogen.[10]

-

MS Detection: Electron impact (EI) ionization with selective reaction monitoring (SRM) for quantification.[10]

Data Presentation

The performance of analytical methods for this compound in soil is summarized in the tables below.

Table 1: Performance of LC-based Methods for this compound Detection in Soil

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| HPLC-UV | Acetone/water extraction, liquid-liquid partition, column chromatography | - | 0.0162 mg/kg | 93.3 | 2.4 - 11.5 | [6] |

| LC-MS/MS | Modified QuEChERS | 0.023 ppm | 0.050 ppm | Not Specified | Not Specified | [11] |

| UHPLC-MS/MS | QuEChERS | - | 0.01 µg/kg | 76.6 - 110 | 1.3 - 11.1 | [10] |

Table 2: Performance of GC-based Methods for this compound Detection in Soil

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| GC-MS/MS | QuEChERS | - | 0.01 mg/kg | 70 - 120 | < 20 | [9] |

| GC-ECD | Methanol/water extraction, SPE | - | 0.05 ppm | Not Specified | Not Specified | [11] |

Diagrams

Caption: Experimental workflow for this compound analysis in soil.

Caption: Logical relationships in the QuEChERS method.

References

- 1. fao.org [fao.org]

- 2. benchchem.com [benchchem.com]

- 3. weber.hu [weber.hu]

- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. HPLC/UV analysis of this compound residues in cabbage and soil to study the dynamics of different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aensiweb.com [aensiweb.com]

- 10. Determination of Market, Field Samples, and Dietary Risk Assessment of this compound and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. cipac.org [cipac.org]

Application Notes and Protocols for Chlorfenapyr Residue Analysis in Agricultural Products

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chlorfenapyr is a broad-spectrum pro-insecticide and acaricide used to control a variety of pests on agricultural crops.[1] Its biological activity is dependent on its conversion to the active metabolite, tralopyril (CL303268), which disrupts ATP production in pests. Due to potential human health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[1][2][3] Accurate and sensitive analytical methods are crucial for monitoring its residues in agricultural commodities to ensure food safety and compliance with these regulations. This document provides detailed application notes and protocols for the analysis of this compound residues in various agricultural products.

The most common and effective methods for this compound residue analysis involve sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6][7]

Experimental Workflow

The general workflow for this compound residue analysis in agricultural products is depicted below.

Caption: General workflow for this compound residue analysis.

Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted, streamlined sample preparation technique for pesticide residue analysis in food matrices.[1][5][6][8][9] It involves an initial extraction with acetonitrile followed by a clean-up step using dispersive solid-phase extraction (d-SPE).[1][5]

Materials:

-

Homogenized agricultural product sample

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl))

-

Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA), C18, and anhydrous MgSO₄

-

Centrifuge tubes (15 mL and 50 mL)

-

Centrifuge

-

Vortex mixer

Protocol:

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salt packet.

-

Immediately cap and shake vigorously for 1 minute to ensure the salts do not agglomerate.

-

Centrifuge at ≥3000 rpm for 5 minutes.[1]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.

-

The d-SPE tube should contain a combination of sorbents. For many vegetables and fruits, a combination of 150 mg of anhydrous MgSO₄, and 25-50 mg of PSA per mL of extract is effective.[1] For some matrices, C18 is also included.[4]

-

Vortex the d-SPE tube for 1 minute.

-

Centrifuge at ≥5000 rpm for 5 minutes.

-

The resulting supernatant is ready for instrumental analysis.

-

QuEChERS Workflow Diagram

Caption: QuEChERS sample preparation workflow.

Instrumental Analysis

A. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of this compound.[4][6]

Typical GC-MS/MS Parameters:

| Parameter | Value |

|---|---|

| GC System | Agilent Intuvo 9000 GC or similar |

| MS System | Agilent 7010B Triple Quadrupole MS or similar |

| Column | TG-5MS (15 m x 0.25 mm, 0.25 µm) or similar[4] |

| Injection Volume | 1 µL[4] |

| Injector Temperature | 280 °C (splitless mode)[4] |

| Carrier Gas | Nitrogen or Helium, flow rate 1.2 mL/min[4] |

| Oven Program | Initial 100 °C for 1 min, ramp to 280 °C at 30 °C/min, hold for 5 min[4] |

| Ion Source | Electron Ionization (EI)[4] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 247 |

| Product Ions (m/z) | 227, 200 |

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is also a powerful technique for the determination of this compound, especially for its metabolites.[2][6][7]

Typical LC-MS/MS Parameters:

| Parameter | Value |

|---|---|

| LC System | Shimadzu LC-20A or similar |

| MS System | TSQ Quantum Ultra or similar |

| Column | C18 column (e.g., 3.9 x 300 mm, 10 µm)[5] |

| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid |

| Flow Rate | 0.2 - 1.0 mL/min |